(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
(3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with an acetic acid moiety. The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7), creating a bicyclic aromatic scaffold. Substituents include methyl groups at the 3- and 5-positions of the pyrazole ring, which may influence electronic and steric properties. While this compound has been cataloged for research use, it is currently listed as discontinued in commercial supplies .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXWAQTUZANGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of 3,5-dimethylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the cyclization process .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of such reactors allows for better control over reaction parameters, leading to more efficient and scalable production methods .
Chemical Reactions Analysis
(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
In substitution reactions, the acetic acid moiety can be replaced with other functional groups using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation .
Additionally, this compound has been investigated for its antimicrobial properties, making it a candidate for the development of new antibiotics. In the industrial sector, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells .
Furthermore, this compound has been shown to modulate other signaling pathways involved in inflammation and immune response, contributing to its potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Core Structure Differences
- Pyrazolo[3,4-b]pyridine vs. In contrast, the bis(difluoromethyl) derivative () features a simpler pyrazole ring, reducing molecular complexity and planarity. Pyrazolo[3,4-b]pyridine derivatives may exhibit enhanced rigidity and altered electronic properties compared to monocyclic pyrazoles.
Substituent Effects
- Methyl vs. In contrast, cyclopropyl groups () introduce steric bulk and conformational constraints, which may influence binding interactions in biological systems.
- Methoxycarbonyl vs. The bis(difluoromethyl) groups in combine strong electron-withdrawing effects (due to fluorine) with moderate hydrophobicity, which could enhance target affinity but increase metabolic susceptibility.
Physicochemical Implications
- Molar Mass and Lipophilicity :
The dicyclopropyl analog (315.32 g/mol, ) is significantly larger and more lipophilic than the main compound (exact data unavailable) and the bis(difluoromethyl) derivative (226.13 g/mol, ). Higher lipophilicity may correlate with improved blood-brain barrier penetration but could also elevate toxicity risks.
Research and Commercial Considerations
- Biological Relevance : Pyrazolo[3,4-b]pyridine derivatives are explored in medicinal chemistry for kinase inhibition and anticancer activity, whereas pyrazole-based acids (e.g., ) are studied as enzyme inhibitors or agrochemicals.
- Structural Versatility : The analogs in and demonstrate how substituent variation and core modification can tailor properties for specific applications.
Biological Activity
(3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazolopyridine family, recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its interactions with various biochemical pathways and targets.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of 203.22 g/mol. The structure features a pyrazole ring fused to a pyridine ring, with an acetic acid moiety attached to the nitrogen atom of the pyrazole ring. This unique arrangement contributes to its biological activity and therapeutic potential.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
| Molecular Formula | CHNO |
| Molecular Weight | 203.22 g/mol |
Target of Action
This compound interacts with various molecular targets, which include enzymes and receptors involved in cell proliferation and inflammation.
Mode of Action
The compound has been shown to exhibit cytotoxic effects against several cancer cell lines by inhibiting key enzymes associated with tumor growth. Its mechanism often involves the modulation of signaling pathways related to apoptosis and angiogenesis .
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, studies have reported its effectiveness in inducing apoptosis in human breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the acetic acid moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory effects in animal models. It has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing edema induced by carrageenan .
Case Studies
-
Anticancer Efficacy :
A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways. -
Antimicrobial Testing :
In another study, the compound was tested against multiple strains including E. coli and S. aureus. Results indicated that it produced significant zones of inhibition compared to control groups treated with conventional antibiotics.
Q & A
Q. What are the recommended synthetic routes for (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and how can reaction efficiency be optimized?
The compound can be synthesized via multi-component reactions involving pyrazole and pyridine precursors. For example, acenaphthylene-1,2-dione and 1H-pyrazol-5-amine react in acetic acid under one-pot conditions to form pyrazolo[3,4-b]pyridine derivatives . Optimization strategies include adjusting reaction temperature (e.g., 80–90°C), solvent selection (acetic acid as both solvent and catalyst), and stoichiometric ratios of reactants to minimize by-products like cyanomethyl benzoates . Purification often involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. How should researchers handle and store this compound to ensure safety and stability?
While specific safety data for this compound is limited, analogous pyrazole derivatives (e.g., 3,5-dimethylpyrazole) recommend avoiding prolonged skin/eye contact and inhalation. Storage should be in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation . Use fume hoods for synthesis, and consult toxicity databases (e.g., PubChem) for hazard assessments .
Q. What spectroscopic techniques (NMR, MS, IR) are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl groups at C3/C5 of the pyrazole ring and acetic acid linkage). Aromatic protons in the pyridine ring typically appear as doublets in δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (expected [M+H]⁺ ~ 232.0954 for C₁₁H₁₃N₃O₂).
- IR : Stretching frequencies for carboxylic acid (O-H ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and pyridine/pyrazole rings (C=N ~1600 cm⁻¹) are key .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from disorder in the pyrazolo-pyridine ring system during structure refinement?
Disorder in the fused pyrazolo-pyridine ring can be addressed using the SHELX suite (e.g., SHELXL) for small-molecule refinement. Strategies include:
- Applying restraints to bond lengths/angles for disordered regions.
- Partitioning occupancy factors for overlapping atoms.
- Validating results against Hirshfeld surfaces or residual density maps . For example, ethyl ester derivatives of similar compounds have been resolved with R-factors < 0.05 using SHELXL .
Q. What strategies are employed to analyze by-products formed during the multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives, and how can they be minimized?
By-products like cyanomethyl-3-(7-amino-3,5-dicyano-1H-pyrazolo[4,3-d]pyrimidin-1-yl)-benzoates may form due to competing cyclization pathways . Analytical methods include:
- HPLC-MS : To track reaction progress and identify by-products via retention time and fragmentation patterns.
- TLC with UV visualization : For rapid monitoring. Mitigation involves optimizing reaction time (shorter durations reduce side reactions) and using excess acetic acid to favor protonation of intermediates .
Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?
The 3,5-dimethyl substituents introduce steric hindrance, limiting accessibility to the pyrazole N1 position for electrophilic attacks. Electronically, methyl groups donate via inductive effects, increasing electron density on the pyrazole ring and potentially reducing reactivity in Suzuki-Miyaura couplings. Comparative studies with non-methylated analogs show lower yields in Pd-catalyzed reactions (e.g., 40% vs. 75% for phenyl boronic acid coupling) . Strategies to enhance reactivity include using bulky ligands (e.g., XPhos) or elevated temperatures (90–105°C) .
Q. What role does the acetic acid moiety play in modulating the compound’s biological activity or coordination chemistry?
The acetic acid group enables hydrogen bonding with biological targets (e.g., enzymes) or metal chelation in coordination complexes. For example, rhodanine-acetic acid analogs exhibit cell permeability and bind metal ions via the carboxylate group . In structural studies, the acetic acid moiety in similar compounds forms salt bridges in crystal lattices, stabilizing the molecular packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
